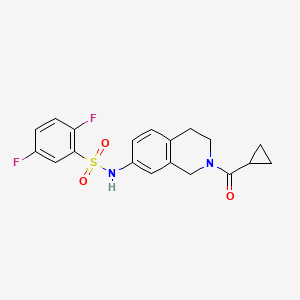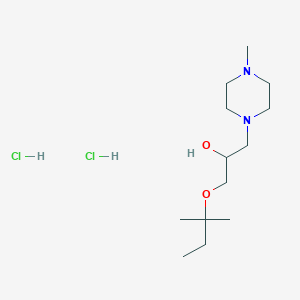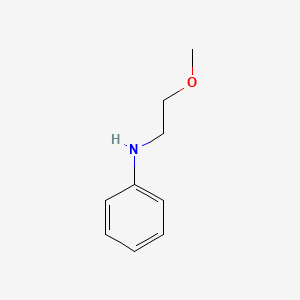
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide” is a complex organic compound. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a difluorobenzenesulfonamide group . The compound contains a total of 55 bonds, including 33 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 three-membered ring, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amide (aliphatic), and 1 sulfonamide .
Wissenschaftliche Forschungsanwendungen
N-heterocyclic carbenes are a class of organic compounds that have gained significant attention in modern chemistry due to their unique properties and versatile applications. These compounds feature a divalent carbon atom with a six-electron valence shell. Historically, unbound carbenes were considered highly reactive intermediates, but the isolation and characterization of stable NHCs have revolutionized their use in various fields .
General Properties:- Tunable Properties : The electronic and steric properties of NHCs can be fine-tuned, making them versatile tools for specific applications .
Applications of N-Heterocyclic Carbenes
Let’s explore six key areas where NHCs play a crucial role:
Transition Metal Catalysis:- Umpolung Reactions : NHCs facilitate umpolung strategies, allowing the activation of traditionally unreactive substrates .
- Stabilization of Reactive Intermediates : NHCs stabilize transient species, enabling new synthetic routes .
Conclusion
N-heterocyclic carbenes have evolved from scientific curiosities to indispensable tools in modern chemistry. Their versatility, stability, and tunability make them valuable assets across various research domains. Researchers continue to explore novel applications, ensuring that NHCs remain at the forefront of scientific advancements. 🚀🔬
An Overview of N-Heterocyclic Carbene: Properties and Applications Recent advances of N-heterocyclic carbenes in the applications of medicinal chemistry Synthesis, structure and catalysis/applications of N-heterocyclic carbenes
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to target specific proteins or enzymes in the body
Mode of Action
The mode of action of this compound is also not well-defined. The interaction of this compound with its targets and the resulting changes would depend on the specific targets it binds to. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical Pathways
It’s plausible that the compound could affect various metabolic pathways depending on its specific targets . The downstream effects would also depend on the specific pathways affected.
Pharmacokinetics
Its metabolism could involve various enzymatic reactions, and it could be excreted through the kidneys or liver .
Result of Action
The molecular and cellular effects of this compound’s action are not well-known. These effects would depend on the compound’s specific targets and mode of action. For instance, if it inhibits a certain enzyme, it could lead to decreased production of the enzyme’s product, affecting the cells’ functions .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with its targets. The presence of other molecules could also influence its action .
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S/c20-15-4-6-17(21)18(10-15)27(25,26)22-16-5-3-12-7-8-23(11-14(12)9-16)19(24)13-1-2-13/h3-6,9-10,13,22H,1-2,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGWLXXGKTUWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2754130.png)

![Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2754133.png)
![2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2754134.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2754135.png)
![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2754136.png)

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2754142.png)
![Methyl 3-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoate](/img/structure/B2754144.png)


![2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2754149.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)
![2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phthalazin-1-one](/img/structure/B2754153.png)